molecular formula C11H16 B1661954 1-ethyl-4-iso-propylbenzene CAS No. 4218-48-8

1-ethyl-4-iso-propylbenzene

Cat. No.: B1661954
CAS No.: 4218-48-8
M. Wt: 148.24 g/mol
InChI Key: GUUDUUDWUWUTPD-UHFFFAOYSA-N
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Description

1-ethyl-4-iso-propylbenzene, also known as 1-ethyl-4-isopropylbenzene, is an organic compound with the molecular formula C₁₁H₁₆. It is a derivative of benzene, where an ethyl group and an isopropyl group are attached to the benzene ring. This compound is known for its aromatic properties and is used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-iso-propylbenzene can be achieved through Friedel-Crafts alkylation. This involves the reaction of benzene with ethyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the alkylation of benzene with ethylene and propylene. The process is carried out in the presence of a solid acid catalyst, such as zeolites, which enhances the selectivity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-ethyl-4-iso-propylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid at low temperatures.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-ethyl-4-iso-propylbenzene is unique due to the presence of both ethyl and isopropyl groups on the benzene ring, which influences its reactivity and physical properties. This dual substitution pattern provides distinct chemical behavior compared to its analogs .

Properties

IUPAC Name

1-ethyl-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16/c1-4-10-5-7-11(8-6-10)9(2)3/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUDUUDWUWUTPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195001
Record name Benzene, 1-ethyl-4-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4218-48-8
Record name Benzene, 1-ethyl-4-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004218488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-ethyl-4-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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